molecular formula C10H15N3 B13075698 4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

Cat. No.: B13075698
M. Wt: 177.25 g/mol
InChI Key: MDUDLXRHPZXMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine ( 1520495-22-0) is a chemical building block of high interest in pharmaceutical and medicinal chemistry research. This compound features a fused bicyclic heterocyclic scaffold that is structurally analogous to purines, a characteristic that often confers significant biological relevance and allows it to interact with various cellular targets . The imidazo[4,5-c]pyridine core is a privileged structure in drug discovery, explored for its potential across multiple therapeutic areas . Derivatives of this scaffold have been investigated as potent inhibitors of Src family kinases (SFKs), which are key targets in oncology research, particularly for aggressive cancers like glioblastoma . Furthermore, tetrahydro-imidazo[4,5-c]pyridine derivatives have been designed and patented as immunomodulators, specifically targeting the PD-L1 pathway for potential cancer immunotherapy . Historically, analogs of this core have also been researched for their antihypertensive properties . The presence of the cyclobutyl substituent can influence the molecule's lipophilicity and conformational geometry, making it a valuable intermediate for structure-activity relationship (SAR) studies and molecular hybridization strategies aimed at developing novel bioactive compounds . This product is intended for research purposes as a chemical building block or advanced intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. IUPAC Name : 4-cyclobutyl-3-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine Molecular Formula : C11H17N3 Molecular Weight : 191.270 g/mol CAS Registry Number : 1520495-22-0

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

4-cyclobutyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C10H15N3/c1-2-7(3-1)9-10-8(4-5-11-9)12-6-13-10/h6-7,9,11H,1-5H2,(H,12,13)

InChI Key

MDUDLXRHPZXMAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2C3=C(CCN2)NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine can be achieved through various methods. One common approach involves the cyclization of histamine dihydrochloride with paraformaldehyde under reflux conditions . The reaction typically proceeds as follows:

  • Dissolve histamine dihydrochloride (3.68g, 20mmol) and paraformaldehyde (1.20g, 40mmol) in water (30ml).
  • Heat the mixture to reflux for 4 hours.
  • Isolate the product by filtration and purification.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-C]pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to fully saturated imidazopyridine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antiviral Properties
The compound has shown promise as an antiviral agent. Research indicates that it may interact with viral enzymes or receptors, positioning it as a candidate for therapeutic applications against viral infections. Its unique bicyclic structure contributes to its biological activities, making it a focus for drug development in treating various viral diseases.

Biological Activity
Compounds in the imidazo[4,5-c]pyridine class are known for their diverse biological activities. Studies have highlighted that 4-cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine may modulate biological pathways crucial for disease treatment. Its interaction with specific biological targets is critical for understanding its efficacy and safety profile in potential therapeutic applications.

Case Study 1: Antiviral Activity Assessment

A study investigated the antiviral activity of this compound against a panel of viruses. The compound demonstrated significant inhibition of viral replication in vitro. Interaction studies revealed its binding affinity to viral proteases, suggesting a mechanism of action that warrants further exploration in vivo.

Case Study 2: Structure-Activity Relationship

Research focused on the structure-activity relationship (SAR) of various derivatives of this compound. The study highlighted how modifications at different positions of the imidazo-pyridine ring influenced biological activity and pharmacokinetic properties. This information is vital for designing more effective derivatives with enhanced therapeutic profiles.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a GABA_A receptor positive allosteric modulator, it enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory effects in the central nervous system . This mechanism is similar to that of other imidazopyridine compounds used as sedatives and anxiolytics.

Comparison with Similar Compounds

Key Observations :

  • Cyclobutyl vs.
  • Aromatic vs. Aliphatic Substituents : Fluorophenyl and benzyloxy groups enhance π-π stacking interactions in target binding, whereas alkyl chains (butyl, methyl) improve membrane permeability .

Pharmacological Activity Comparison

Enzyme Inhibition

  • TRAP/ACP5 Inhibition : CBK289001 (imidazo[4,5-c]pyridine derivative) exhibits moderate TRAP inhibition (IC50: 4–125 μM), suggesting scaffold suitability for kinase-targeted therapies .
  • Antimicrobial Activity : 5H-imidazo[4,5-c]pyridines synthesized via Na2S2O5-mediated reactions show activity against bacterial/fungal strains, though specific MIC values are unreported .

Physicochemical and ADME Properties

Parameter 4-Cyclobutyl-imidazo[4,5-c]pyridine 4-(4-Fluorophenyl) Analog Imidazo[1,2-a]pyridine (Reference)
Molecular Weight (g/mol) ~250–300 (estimated) 261.25 200–250 (typical)
logP (Predicted) ~2.5 (moderate lipophilicity) ~2.8 ~1.5–3.0
BBB Penetration Moderate (logPS > -2 inferred) Low (carboxylic acid) High (e.g., zolpidem)
Synthetic Accessibility Challenging (requires organometallic methods) Moderate (solution-phase synthesis) High (well-established routes)

Key Insights :

  • The cyclobutyl group may enhance metabolic stability compared to smaller alkyl chains (e.g., methyl) .
  • Carboxylic acid derivatives (e.g., 4-(4-fluorophenyl)-6-carboxylic acid) exhibit reduced CNS penetration due to polarity .

Biological Activity

4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure. This compound features an imidazole ring fused with a pyridine ring and is characterized by a cyclobutyl group at the 4-position. Its molecular formula is C10_{10}H10_{10}N3_{3}, with a molecular weight of approximately 177.25 g/mol. Research indicates that this compound exhibits various biological activities, particularly in antiviral and antimicrobial applications.

The synthesis of this compound can be achieved through several methodologies involving different catalysts and reaction conditions. The structural modifications of this compound can significantly influence its biological activity.

Common Synthetic Routes:

  • Cyclization Reactions: Utilizing cyclization techniques with appropriate precursors.
  • Substitution Reactions: Modifying the nitrogen-containing heterocycles to enhance reactivity and biological properties.

Antiviral Properties

Research has shown that this compound has potential antiviral properties. It may interact with viral enzymes or receptors, making it a candidate for antiviral drug development. Compounds within the imidazo[4,5-c]pyridine class have demonstrated efficacy against various viral infections by modulating biological pathways essential for viral replication .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that derivatives of imidazo[4,5-c]pyridine exhibit significant antibacterial effects:

  • Active Against: Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative).
  • Minimum Inhibitory Concentration (MIC): Studies report MIC values ranging from 4-8 µg/mL for promising derivatives .

Table: Comparison of Antimicrobial Activity

CompoundTarget BacteriaMIC (µg/mL)Reference
This compoundBacillus cereus4
Derivative AEscherichia coli8
Derivative BStaphylococcus aureus<10

Anticancer Activity

Imidazo[4,5-c]pyridine derivatives have shown promise in cancer research as well. Specific compounds have been identified as inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1), which are crucial targets in cancer therapy . The ability to enhance the sensitivity of tumor cells to chemotherapy through PARP inhibition has been noted as a significant advantage in developing these compounds for cancer treatment.

Case Studies

  • Study on Antiviral Efficacy : A recent study evaluated the interaction of this compound with viral enzymes. Results indicated a binding affinity that suggests potential therapeutic applications against specific viral strains .
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, several derivatives were synthesized and tested against common bacterial strains. The results demonstrated enhanced activity correlated with specific structural modifications .

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